molecular formula C13H18O3 B6188786 (2S)-2-(tert-butoxy)-3-phenylpropanoic acid CAS No. 2648868-17-9

(2S)-2-(tert-butoxy)-3-phenylpropanoic acid

Cat. No.: B6188786
CAS No.: 2648868-17-9
M. Wt: 222.3
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Description

(2S)-2-(tert-butoxy)-3-phenylpropanoic acid is an organic compound characterized by the presence of a tert-butoxy group and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(tert-butoxy)-3-phenylpropanoic acid typically involves the protection of the hydroxyl group followed by the introduction of the tert-butoxy group. One common method involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(tert-butoxy)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2S)-2-(tert-butoxy)-3-phenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-2-(tert-butoxy)-3-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its stability and efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(tert-butoxy)-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

2648868-17-9

Molecular Formula

C13H18O3

Molecular Weight

222.3

Purity

95

Origin of Product

United States

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